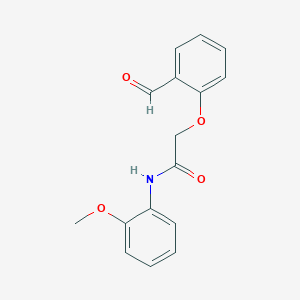![molecular formula C16H19BrN4OS B307640 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307640.png)
10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the class of triazinobenzoxazepine derivatives. This compound has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) in the brain. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its strong antitumor activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has shown good bioavailability and low toxicity, which are important factors in drug development.
However, there are also some limitations associated with the use of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to optimize its therapeutic effects and may limit its potential applications. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions that can be explored in the study of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to understand its mechanism of action and optimize its therapeutic effects. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising compound with potential applications in the field of medicinal chemistry. Its strong antitumor activity and neuroprotective effects make it a promising candidate for the development of new cancer therapies and neuroprotective agents. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects.
Méthodes De Synthèse
The synthesis of 10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with bromine in the presence of a suitable solvent. The reaction is usually carried out at room temperature and takes a few hours to complete. The final product is obtained by filtration and purification.
Applications De Recherche Scientifique
10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have strong antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Formule moléculaire |
C16H19BrN4OS |
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
10-bromo-3-butylsulfanyl-6-ethyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C16H19BrN4OS/c1-3-5-8-23-16-19-15-14(20-21-16)11-9-10(17)6-7-12(11)18-13(4-2)22-15/h6-7,9,13,18H,3-5,8H2,1-2H3 |
Clé InChI |
QMUWQOVZDUNUJD-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)CC)N=N1 |
SMILES canonique |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)CC)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3,5-dibromo-2-ethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307557.png)
![7-Butyryl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B307559.png)
![3-[(5-chloro-2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307560.png)
![6-[2-(Benzyloxy)-3-methoxyphenyl]-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307561.png)
![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307564.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)

![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)
